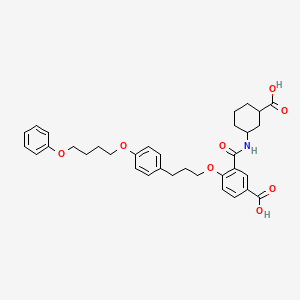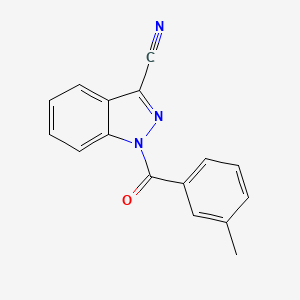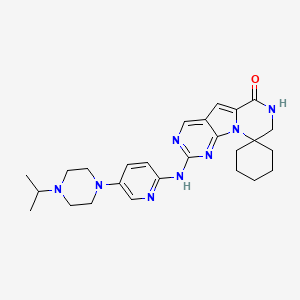
Lerociclib
Übersicht
Beschreibung
Lerociclib ist ein niedermolekularer Inhibitor der Cyclin-abhängigen Kinasen 4 und 6 (CDK4/6). Es wird derzeit in Kombination mit anderen zielgerichteten Therapien zur Behandlung verschiedener Krebserkrankungen untersucht, darunter hormonrezeptor-positiver, HER2-negativer fortgeschrittener Brustkrebs .
Herstellungsmethoden
This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die bestimmte Reagenzien und Bedingungen beinhaltenDie industriellen Produktionsmethoden für this compound sind darauf ausgelegt, eine hohe Ausbeute und Reinheit zu gewährleisten, wobei häufig mehrere Schritte der Reinigung und Qualitätskontrolle erforderlich sind .
Wissenschaftliche Forschungsanwendungen
Lerociclib hat in wissenschaftlichen Forschungsanwendungen, insbesondere im Bereich der Onkologie, vielversprechend gezeigt. Es wird untersucht, ob es das Potenzial hat, CDK4/6 zu hemmen, die wichtige Regulatoren des Zellzyklus sind. Durch die Hemmung dieser Kinasen kann this compound möglicherweise die Proliferation von Krebszellen stoppen. Forschungen haben gezeigt, dass this compound in Kombination mit anderen Therapien wie Fulvestrant das progressionsfreie Überleben bei Patienten mit fortgeschrittenem Brustkrebs signifikant verbessern kann .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv CDK4 und CDK6 hemmt. Diese Kinasen spielen eine entscheidende Rolle bei der Regulation des Zellzyklus, insbesondere beim Übergang von der G1-Phase zur S-Phase. Durch die Hemmung von CDK4/6 verhindert this compound die Phosphorylierung des Retinoblastomproteins, wodurch der Zellzyklusfortschritt blockiert und ein Zellzyklusarrest induziert wird. Dieser Wirkmechanismus macht this compound zu einem vielversprechenden Kandidaten für die Behandlung von Krebserkrankungen, die durch eine dysregulierte Zellzykluskontrolle gekennzeichnet sind .
Wirkmechanismus
Target of Action
Lerociclib, also known as EQ132, G1T38, and GB491, is a highly selective oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) . CDK4/6 are key regulators of the cell cycle, and their overexpression or deregulation can lead to abnormal cell proliferation and cancer development .
Mode of Action
This compound binds to CDK4 and CDK6, inhibiting their activity and thus preventing the phosphorylation of the retinoblastoma (Rb) protein . This inhibition effectively halts the progression of the cell cycle, causing cell cycle arrest in the G1 phase .
Biochemical Pathways
The CDK4/6 complex acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase . By inhibiting CDK4/6, this compound disrupts this checkpoint, leading to cell cycle arrest and potentially triggering apoptosis . This can prevent the uncontrolled proliferation of cancer cells, a key characteristic of many types of cancer .
Pharmacokinetics
It is known that this compound is an orally bioavailable inhibitor , which suggests that it can be easily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The inhibition of CDK4/6 by this compound leads to cell cycle arrest, decreased proliferation, and potentially apoptosis in cancer cells . This can result in a reduction in tumor size and slow the progression of the disease . This compound has shown promise in preclinical models of non-small cell lung cancer (NSCLC) and is currently under clinical development for multiple cancer indications including metastatic breast and endometrial cancers .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, this compound has been shown to synergize with tyrosine kinase inhibitors (TKIs) targeting EGFR, ALK, and RET in lung cancer cell lines . This suggests that the presence of these targets in the tumor environment can enhance the effectiveness of this compound. Additionally, the development of resistance to this compound can be influenced by the genetic makeup of the tumor cells .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Lerociclib interacts with CDK4/6, inhibiting their activity and thus disrupting the cell cycle . This interaction involves the formation of a complex between this compound and CDK4/6, which prevents these kinases from driving cell cycle progression from the G1 to S phase .
Cellular Effects
This compound has been shown to induce cell cycle arrest, decrease proliferation, and reduce the motility and stemness of cancer cells . It influences cell function by disrupting cell signaling pathways related to cell cycle progression . This can lead to changes in gene expression and cellular metabolism, ultimately inhibiting the growth of cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to CDK4/6, inhibiting their activity and preventing the phosphorylation of the retinoblastoma (Rb) protein . This prevents the release of the E2F transcription factor, which is necessary for the transcription of genes required for DNA replication and cell cycle progression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated a dose-proportional increase in drug exposure over time . It has been observed to have long-term effects on cellular function, including sustained cell cycle arrest and decreased cell proliferation .
Dosage Effects in Animal Models
In animal models, this compound has shown robust antitumor activity, with increased efficacy observed at higher dosages .
Metabolic Pathways
This suggests that this compound may influence metabolic pathways related to cell cycle progression .
Transport and Distribution
Given its mechanism of action, it is likely that this compound needs to enter cells and reach the nucleus to exert its effects .
Subcellular Localization
As a CDK4/6 inhibitor, this compound is expected to localize to the nucleus where CDK4/6 and their target proteins reside .
Vorbereitungsmethoden
Lerociclib is synthesized through a series of chemical reactions involving specific reagents and conditionsThe industrial production methods for this compound are designed to ensure high yield and purity, often involving multiple steps of purification and quality control .
Analyse Chemischer Reaktionen
Lerociclib unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.
Vergleich Mit ähnlichen Verbindungen
Lerociclib gehört zu einer Klasse von Medikamenten, die als CDK4/6-Inhibitoren bekannt sind, zu denen auch Verbindungen wie Palbociclib, Ribociclib und Abemaciclib gehören. Im Vergleich zu diesen ähnlichen Verbindungen weist this compound ein differenziertes pharmakokinetisches und pharmakodynamisches Profil auf, das im Hinblick auf Sicherheit und Wirksamkeit Vorteile bieten kann. So hat sich gezeigt, dass this compound ein günstiges Sicherheitsprofil mit niedrigeren Raten an gastrointestinalen unerwünschten Ereignissen und Neutropenie aufweist .
Fazit
This compound ist ein vielversprechender CDK4/6-Inhibitor mit möglichen Anwendungen bei der Behandlung verschiedener Krebserkrankungen. Sein einzigartiger Wirkmechanismus, sein günstiges Sicherheitsprofil und das Potenzial für Kombinationstherapie machen ihn zu einem wertvollen Kandidaten für weitere Forschung und Entwicklung.
Eigenschaften
IUPAC Name |
4-[[5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N8O/c1-18(2)32-10-12-33(13-11-32)20-6-7-22(27-16-20)30-25-28-15-19-14-21-24(35)29-17-26(8-4-3-5-9-26)34(21)23(19)31-25/h6-7,14-16,18H,3-5,8-13,17H2,1-2H3,(H,29,35)(H,27,28,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJRHEKCFKOVRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628256-23-4 | |
| Record name | Lerociclib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628256234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lerociclib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16218 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LEROCICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBH8AY6ENB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;dihydrochloride](/img/structure/B560336.png)
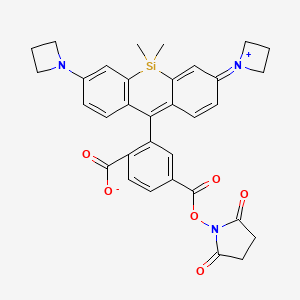
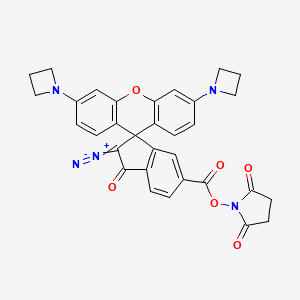
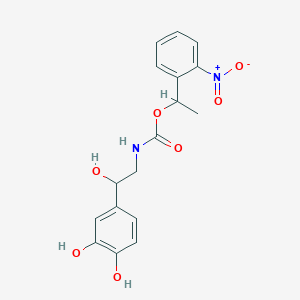
![(Z)-but-2-enedioic acid;3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one](/img/structure/B560346.png)


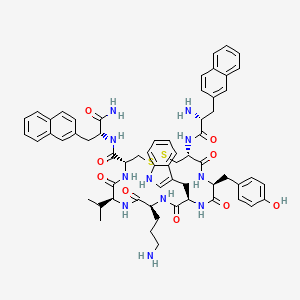
![Guanosine, 8-bromo-, cyclic 3',5'-[hydrogen (R)-phosphorothioate]](/img/structure/B560352.png)
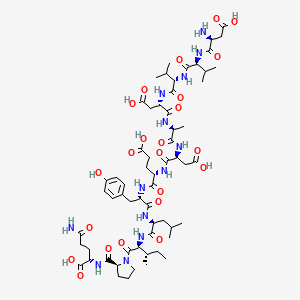
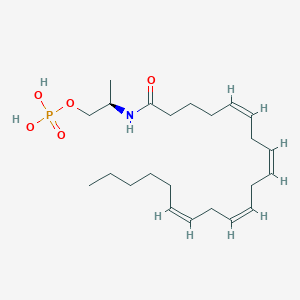
![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide](/img/structure/B560357.png)
